molecular formula C17H18N2O4S B11120953 N-(2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}ethyl)-4-methylbenzenesulfonamide

N-(2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}ethyl)-4-methylbenzenesulfonamide

Cat. No.: B11120953
M. Wt: 346.4 g/mol
InChI Key: HSBBMRSMTSZOJX-UHFFFAOYSA-N
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Description

N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE: is a complex organic compound characterized by the presence of a benzodioxole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate amine under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of a benzodioxole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylideneamino)ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O4S/c1-13-2-5-15(6-3-13)24(20,21)19-9-8-18-11-14-4-7-16-17(10-14)23-12-22-16/h2-7,10-11,19H,8-9,12H2,1H3

InChI Key

HSBBMRSMTSZOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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